![molecular formula C14H10FN3O2 B1647396 2-[(3-Fluorophenyl)methyl]-5-nitroindazole](/img/structure/B1647396.png)
2-[(3-Fluorophenyl)methyl]-5-nitroindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Fluorophenyl)methyl]-5-nitroindazole is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorophenyl group and a nitro group in the compound makes it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)methyl]-5-nitroindazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)methyl]-5-nitroindazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products may include substituted indazole derivatives with various functional groups.
Scientific Research Applications
2-[(3-Fluorophenyl)methyl]-5-nitroindazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methyl]-5-nitroindazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole
- 2-[(3-Fluorophenyl)methyl]-5-nitro-3H-indazole
- 2-[(3-Fluorophenyl)methyl]-5-nitro-4H-indazole
Uniqueness
2-[(3-Fluorophenyl)methyl]-5-nitroindazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group and the nitro group enhances its reactivity and potential biological activity compared to other indazole derivatives.
Properties
Molecular Formula |
C14H10FN3O2 |
|---|---|
Molecular Weight |
271.25 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methyl]-5-nitroindazole |
InChI |
InChI=1S/C14H10FN3O2/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(18(19)20)4-5-14(11)16-17/h1-7,9H,8H2 |
InChI Key |
VKTLNNHESRZDEY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)CN2C=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
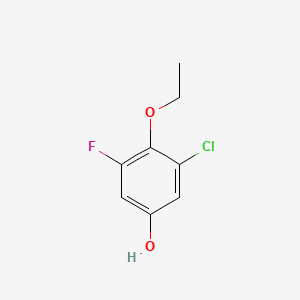
![[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine](/img/structure/B1647318.png)


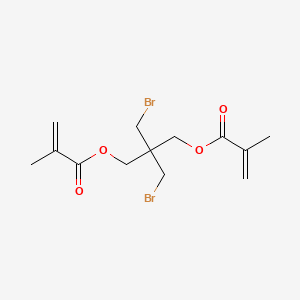
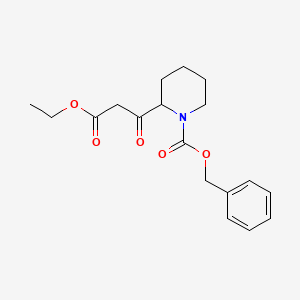
![1-[2-chloro-3-(1-methylethoxy)phenyl]Piperazine](/img/structure/B1647329.png)
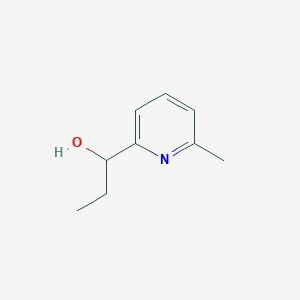
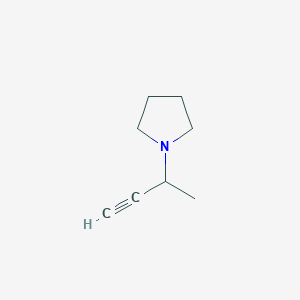
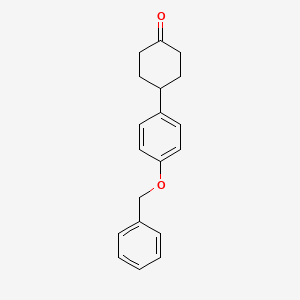
![6-Chloro-7-methoxy-9h-pyrido[3,4-b]indol-8-amine](/img/structure/B1647345.png)

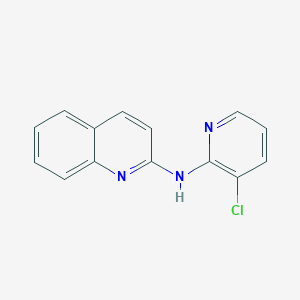
![2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1647370.png)
